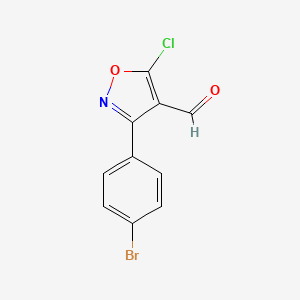
5-Chloro-3-(2,5-dichlorophenyl)-1,2-oxazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Chloro-3-(2,5-dichlorophenyl)benzoic acid” is a chemical compound with the CAS Number: 748801-92-5 . It has a molecular weight of 301.55 and a molecular formula of C13H7Cl3O2 .
Molecular Structure Analysis
The molecular structure of “5-Chloro-3-(2,5-dichlorophenyl)benzoic acid” is represented by the canonical SMILES: C1=CC(=C(C=C1Cl)C2=CC(=CC(=C2)Cl)C(=O)O)Cl . The InChI code for this compound is 1S/C13H7Cl3O2/c14-9-1-2-12(16)11(6-9)7-3-8(13(17)18)5-10(15)4-7/h1-6H, (H,17,18) .Physical And Chemical Properties Analysis
The compound “5-Chloro-3-(2,5-dichlorophenyl)benzoic acid” has a predicted boiling point of 425.1±45.0 °C and a predicted density of 1.457±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) . The compound also has a predicted pKa value of 0.24±0.20 .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Remediation
Research on chlorophenols, including compounds structurally related to 5-Chloro-3-(2,5-dichlorophenyl)-1,2-oxazole-4-carbaldehyde, highlights their environmental persistence and potential toxicity. Studies have assessed the impact of chlorophenols in aquatic environments, noting moderate to considerable toxic effects on mammalian and aquatic life, with varying degrees of persistence and bioaccumulation based on environmental conditions. These insights emphasize the necessity of understanding and mitigating the environmental impact of such compounds (Krijgsheld & Gen, 1986).
Treatment and Degradation Techniques
The use of redox mediators in conjunction with oxidoreductive enzymes has been explored for the treatment and degradation of persistent organic pollutants, including chlorinated compounds. This enzymatic approach has shown potential in enhancing the efficiency of degrading recalcitrant compounds, suggesting avenues for the remediation of water contaminated with chlorophenols and related substances (Husain & Husain, 2007).
Scintillator Materials for Radiation Detection
Advancements in scintillator materials, incorporating oxazole derivatives, have been reviewed, focusing on polymethyl methacrylate-based plastics. These materials, including oxazole compounds as luminescent dyes, are critical for improving the efficiency, stability, and radiation-damage resistance of scintillators used in radiation detection, highlighting the relevance of oxazole derivatives in high-performance materials science (Salimgareeva & Kolesov, 2005).
Chemical Synthesis and Pharmaceutical Applications
The synthesis and transformation of oxazole derivatives, including those structurally related to 5-Chloro-3-(2,5-dichlorophenyl)-1,2-oxazole-4-carbaldehyde, have been extensively studied. These compounds exhibit a range of biological activities, suggesting their potential in developing new therapeutic agents. Synthetic strategies for creating oxazole derivatives highlight their versatility and utility in medicinal chemistry (Abdurakhmanova et al., 2018).
Eigenschaften
IUPAC Name |
5-chloro-3-(2,5-dichlorophenyl)-1,2-oxazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl3NO2/c11-5-1-2-8(12)6(3-5)9-7(4-15)10(13)16-14-9/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDCRXLRIQRUNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NOC(=C2C=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(2,5-dichlorophenyl)-1,2-oxazole-4-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde](/img/structure/B6346165.png)



![5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde](/img/structure/B6346190.png)







